molecular formula C5H9IO B039523 3-(Iodomethyl)-3-methyloxetane CAS No. 112823-30-0

3-(Iodomethyl)-3-methyloxetane

Cat. No.: B039523
CAS No.: 112823-30-0
M. Wt: 212.03 g/mol
InChI Key: UAYNHSVKPDQASH-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-3-methyloxetane is an organic compound characterized by an oxetane ring substituted with an iodomethyl group and a methyl group

Scientific Research Applications

3-(Iodomethyl)-3-methyloxetane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drug candidates due to its ability to undergo various chemical transformations.

    Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-3-methyloxetane typically involves the iodination of 3-methyl-3-methyloxetane. One common method is the reaction of 3-methyl-3-methyloxetane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which subsequently reacts with the oxetane ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-3-methyloxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Common oxidizing agents include manganese dioxide, sodium periodate, and hydrogen peroxide. Reactions are typically performed at elevated temperatures to ensure complete conversion.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted oxetanes with various functional groups.

    Oxidation Reactions: Aldehydes or ketones depending on the specific oxidizing agent and reaction conditions.

    Reduction Reactions: Methyl-substituted oxetanes.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-3-methyloxetane involves its ability to act as an electrophile due to the presence of the iodomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The compound can also participate in radical reactions, where the iodomethyl group undergoes homolytic cleavage to form reactive radicals that can initiate further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3-methyloxetane
  • 3-(Bromomethyl)-3-methyloxetane
  • 3-(Fluoromethyl)-3-methyloxetane

Uniqueness

3-(Iodomethyl)-3-methyloxetane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodomethyl group is more reactive in substitution and radical reactions, making it a valuable intermediate in organic synthesis. Additionally, the larger atomic radius of iodine compared to chlorine, bromine, and fluorine can influence the steric and electronic properties of the compound, leading to different reaction outcomes and product distributions.

Properties

IUPAC Name

3-(iodomethyl)-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c1-5(2-6)3-7-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYNHSVKPDQASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549155
Record name 3-(Iodomethyl)-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112823-30-0
Record name 3-(Iodomethyl)-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(iodomethyl)-3-methyloxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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